molecular formula C16H26N4O2 B7080109 N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylcyclohexyl)oxybutanamide

N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylcyclohexyl)oxybutanamide

Cat. No.: B7080109
M. Wt: 306.40 g/mol
InChI Key: ZBDDARHUUCHXNP-UHFFFAOYSA-N
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Description

N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylcyclohexyl)oxybutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure combining a pyrimidine ring, a cyclohexyl group, and a butanamide moiety, which may contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylcyclohexyl)oxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-3-13(22-12-6-4-5-11(2)9-12)16(21)19-10-15-18-8-7-14(17)20-15/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,21)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDDARHUUCHXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=NC=CC(=N1)N)OC2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylcyclohexyl)oxybutanamide typically involves multiple steps:

  • Formation of the Pyrimidine Intermediate: : The initial step involves the synthesis of the 4-aminopyrimidine intermediate. This can be achieved through the reaction of appropriate precursors such as 2-chloro-4-aminopyrimidine with a methylating agent under basic conditions.

  • Cyclohexyl Group Introduction: : The next step involves the introduction of the 3-methylcyclohexyl group. This can be done via a nucleophilic substitution reaction where the pyrimidine intermediate reacts with a cyclohexyl halide in the presence of a base.

  • Butanamide Formation: : The final step is the formation of the butanamide moiety. This can be achieved by reacting the intermediate with a butanoyl chloride or butanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylcyclohexyl)oxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylcyclohexyl)oxybutanamide exerts its effects can involve:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It could influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-aminopyrimidin-2-yl)methyl]-2-(cyclohexyl)oxybutanamide
  • N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylphenyl)oxybutanamide
  • N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylpiperidinyl)oxybutanamide

Uniqueness

N-[(4-aminopyrimidin-2-yl)methyl]-2-(3-methylcyclohexyl)oxybutanamide is unique due to the presence of the 3-methylcyclohexyl group, which may impart distinct steric and electronic properties compared to its analogs

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